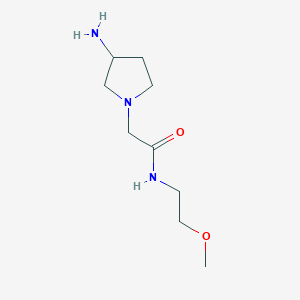
2-(3-氨基吡咯烷-1-基)-N-(2-甲氧基乙基)乙酰胺
描述
2-(3-Aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide, also known as 2-Pyrrolidin-3-yl-N-(2-methoxyethyl)acetamide, is a synthetic compound that has been studied for its potential applications in scientific research. This chemical has a wide range of potential uses, from being used as a reagent in lab experiments to being studied for its potential biochemical and physiological effects.
科学研究应用
化学合成和材料科学
- 药物有效化合物的中间体:Fort (2002) 的一项研究讨论了用于生产药物有效 4-羟基吡咯烷-2-1-基乙酰胺的中间产物 4-苄氧基-3-吡咯啉-2-酮-1-基乙酰胺,展示了在药物合成中的相关性 (Fort, 2002)。
- 抗菌剂:Debnath 和 Ganguly (2015) 合成并评估了一系列乙酰胺衍生物的抗菌和抗真菌活性,突出了此类化合物在开发新型抗菌剂中的潜力 (Debnath & Ganguly, 2015)。
- 缓蚀剂:Yıldırım 和 Cetin (2008) 关于合成和评估乙酰胺衍生物作为缓蚀剂的研究强调了在保护金属免受腐蚀中的应用,特别是在酸性和油性介质环境中 (Yıldırım & Cetin, 2008)。
医药和生物医学应用
- 抗惊厥活性:Camerman 等人 (2005) 探索了乙酰胺衍生物的晶体结构和立体化学性质,确定了可能负责抗惊厥活性的分子特征,表明在癫痫治疗中的潜在应用 (Camerman, Hempel, Mastropaolo, & Camerman, 2005)。
- 偶氮分散染料的合成:张群峰 (2008) 讨论了 N-(3-氨基-4-甲氧苯基)乙酰胺的绿色合成,偶氮分散染料生产中的中间体,表明其在纺织工业中的重要性 (Zhang, 2008)。
属性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-14-5-3-11-9(13)7-12-4-2-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRNWVNDALNLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



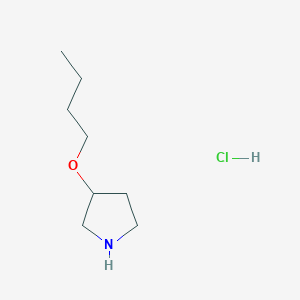

![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)
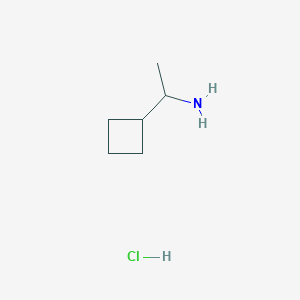
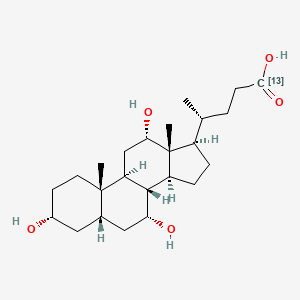
![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)

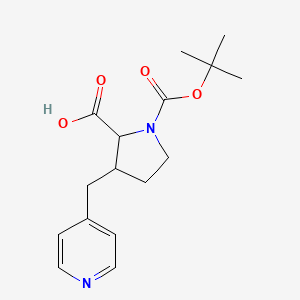


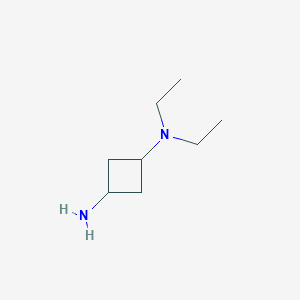


![3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1468335.png)